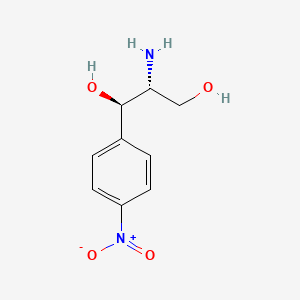

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Description

Properties

IUPAC Name |

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221832 | |

| Record name | Chloramphenicol D base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-61-0, 3689-55-2 | |

| Record name | Chloramphenicol base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol D base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 716-61-0): Properties, Synthesis, and Applications

Introduction

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, registered under CAS number 716-61-0, is a chiral organic compound of significant importance in the pharmaceutical industry.[1][2] Commonly known as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol or "Chloramphenicol base," its primary role is that of a pivotal stereospecific intermediate in the chemical synthesis of Chloramphenicol, a broad-spectrum antibiotic.[1][3] The specific (1R,2R) or D-threo configuration is crucial, as the biological activity of the final antibiotic is highly dependent on this stereochemistry.

Beyond its role as a synthetic precursor, this compound is also recognized as a principal impurity and degradation product of Chloramphenicol.[4][1][3] Its detection and quantification are therefore critical for the quality control and stability testing of Chloramphenicol drug products. This guide provides an in-depth exploration of the compound's physicochemical properties, its central role in synthetic pathways, validated analytical methodologies for its characterization, and essential safety protocols for its handling, tailored for researchers and professionals in drug development.

Section 1: Physicochemical and Stereochemical Properties

The functionality and utility of this compound are dictated by its distinct chemical structure, featuring a 4-nitrophenyl group, a primary amine, and two hydroxyl groups on a propane backbone.

Caption: Chemical structure overview of the title compound.

The compound's stereochemistry is paramount. The D-threo configuration, with its specific spatial arrangement at the C1 and C2 chiral centers, is the only isomer that leads to the biologically active form of Chloramphenicol upon acylation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 716-61-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄ | [5] |

| Molecular Weight | 212.20 g/mol | [4][5] |

| Appearance | Light yellow to white crystalline powder | [1][2] |

| Melting Point | 163-166 °C | [4][1] |

| Boiling Point | ~451.9 °C (estimate) | [1] |

| Density | ~1.41 g/cm³ | [1] |

| Optical Rotation | [α]²⁵/D: -30° (c=1 in 6 M HCl) | [3] |

| pKa | 10.98 (Predicted) | [4][3] |

| Solubility | Slightly soluble in DMSO, Methanol; Almost transparent in hot water | [3][5][6] |

Section 2: The Role in Chloramphenicol Synthesis

While originally isolated from Streptomyces venezuelae, the global demand for Chloramphenicol necessitated the development of efficient, large-scale chemical synthesis routes.[7][8] In these multi-step syntheses, this compound is not the starting material but rather a crucial intermediate that is formed and then consumed. A common industrial approach involves the creation of a racemic mixture of the threo-diastereomer, which must then be resolved to isolate the desired D-(-)-threo enantiomer.

Caption: Simplified synthetic pathway to Chloramphenicol.

Protocol 1: Chiral Resolution of Racemic threo-Aminodiol

Causality: The synthesis initially produces a racemic mixture of the D- and L-threo aminodiols. Since only the D-threo form yields active Chloramphenicol, a resolution step is non-negotiable for pharmaceutical production.[8] This protocol leverages the formation of diastereomeric salts with a chiral resolving agent. These salts possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Methodology:

-

Dissolution: Dissolve the racemic D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable hot solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as camphor-D-sulfonic acid, to the solution.[8] Stir until fully dissolved.

-

Diastereomeric Salt Crystallization: Slowly cool the solution without agitation. The salt formed from the D-threo aminodiol and the D-camphorsulfonic acid will be less soluble and will preferentially crystallize out of the solution.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and make the solution alkaline by adding a base (e.g., sodium hydroxide). This neutralizes the resolving agent and precipitates the pure D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (the target compound).

-

Purification and Validation: Collect the purified product by filtration, wash with water until neutral, and dry under vacuum. The success of the resolution is validated by measuring the optical rotation, which should match the specification for the pure enantiomer (e.g., [α]²⁵/D ≈ -30°).

Section 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the intermediate before it proceeds to the final acylation step. Furthermore, as a known degradation product, methods must be capable of detecting and quantifying it at low levels in the final drug product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for this analysis.[9] Its high resolving power allows for the clear separation of the polar aminodiol from the more non-polar Chloramphenicol and other potential process impurities. The method's sensitivity is crucial for its role in stability-indicating assays.

Caption: Workflow for HPLC analysis of the title compound.

Methodology (based on published methods): [9]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an aqueous sodium pentanesulfonate solution (0.012 M), acetonitrile, and glacial acetic acid in a ratio of approximately 85:15:1 (v/v/v). Filter and degas the mobile phase before use.

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested (either the intermediate itself or a Chloramphenicol formulation) by dissolving it in the mobile phase to a similar target concentration.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 278 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

System Suitability: Inject the standard solution multiple times to verify system precision (RSD < 2.0%), tailing factor, and theoretical plates.

-

Analysis: Inject the sample solution. The aminodiol will elute as a distinct peak, well-resolved from the Chloramphenicol peak. Quantify the compound by comparing its peak area to that of the reference standard.

Section 4: Broader Research and Industrial Applications

While its connection to Chloramphenicol is primary, the unique chiral structure of this compound makes it a valuable building block in other areas of chemical and pharmaceutical research.

-

Chiral Synthesis: It serves as a versatile starting material or intermediate for the synthesis of other complex, biologically active molecules where the 1,2-amino alcohol moiety is required.[2] This includes research into novel antihypertensive agents and therapeutics for neurological disorders.[2][10]

-

Analytical Standards: As a pure, well-characterized compound, it is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.[10]

-

Biochemical Research: It is employed in laboratory settings to study enzyme interactions and protein binding mechanisms, helping to elucidate biological pathways.[2][10]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure personnel safety. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][11] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |

Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always handle the powder in a well-ventilated area or a fume hood. Wear a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures vary by supplier but are typically refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[4][1][2]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes.[13] If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[13]

Conclusion

This compound is more than a mere chemical name; it is a cornerstone of one of the landmark achievements in pharmaceutical synthesis. Its precise stereochemistry is the key that unlocks the therapeutic potential of Chloramphenicol. Understanding its properties, the rationale behind its isolation, and the methods for its analysis is fundamental for drug development professionals involved in the manufacturing and quality control of this essential antibiotic. Its continued use as a chiral building block ensures its relevance in the ongoing quest for new and innovative therapeutic agents.

References

-

Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. lookchem. [Link]

-

The Chemistry of Chloramphenicol: Understanding a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS 716-61-0. Home Sunshine Pharma. [Link]

-

Chloramphenicol. NCBI Bookshelf. [Link]

-

Synthesis of Chloramphenicol. YouTube. [Link]

-

Chloramphenicol base. PubChem, NIH. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. [Link]

-

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. Chemdad. [Link]

Sources

- 1. (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol CAS 716-61-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | 716-61-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. 716-61-0 | CAS DataBase [m.chemicalbook.com]

- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Molecular Structure: The Foundation of Activity and Properties

An In-Depth Technical Guide to the Physicochemical Properties of Chloramphenicol

This guide provides a comprehensive exploration of the core physicochemical properties of chloramphenicol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It synthesizes foundational scientific principles with field-proven insights, explaining the causal relationships between a property and its impact on formulation, stability, analysis, and biological activity. Every piece of technical data is contextualized to empower decision-making in a laboratory and developmental setting.

Chloramphenicol is a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae and now produced synthetically.[1][2] Its chemical structure is relatively simple, yet it possesses unique features that dictate its function and physicochemical behavior.

Chemical Name: D-(-)-threo-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)propane-1,3-diol Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[1] Molecular Weight: 323.13 g/mol [1][3]

The structure is characterized by a p-nitrophenyl group, a propanediol backbone, and a dichloroacetamide side chain. Of critical importance is its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers. However, only the D-threo isomer exhibits significant antibacterial activity, a testament to the high stereospecificity of its binding site on the bacterial 50S ribosomal subunit.[4] This specificity underscores the necessity of stereoselective synthesis or purification to ensure therapeutic efficacy.

Solubility Profile: A Formulation Challenge

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate, bioavailability, and the feasibility of developing various dosage forms, particularly liquid formulations. Chloramphenicol is slightly soluble in water, a characteristic that presents a significant challenge for aqueous-based formulations like ophthalmic drops.[3][5]

Its solubility is significantly higher in polar organic solvents.[3][6] This property is leveraged in the preparation of stock solutions for analytical testing and in the development of non-aqueous or co-solvent-based formulations.

| Solvent | Solubility | Reference |

| Water (25°C) | ~2.5 mg/mL | [3][5] |

| Water (Purified) | 0.25% (2.5 mg/mL) | [7] |

| PBS (pH 7.2) | ~0.12 mg/mL | [6] |

| Ethanol | 50 mg/mL | [1] |

| Propylene Glycol | 150.8 mg/ml | [5] |

| Methanol | Very soluble | [3] |

| Acetone | Very soluble | [3] |

| Ethyl Acetate | Very soluble | [3] |

| DMSO | ~12.5 mg/mL | [6] |

| Dimethylformamide | ~16 mg/mL | [6] |

| Ether | Insoluble | [5] |

| Benzene | Insoluble | [5] |

Expert Insight: The limited aqueous solubility is a classic formulation hurdle. For ophthalmic solutions, formulators often employ strategies like pH adjustment or the use of co-solvents (e.g., polyethylene glycol, glycerol) to achieve the target concentration of 0.5% (5 mg/mL).[7] However, as discussed in Section 4, increasing pH to improve solubility can negatively impact the drug's stability.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method to determine the equilibrium solubility of chloramphenicol in a given solvent system.

Materials:

-

Chloramphenicol reference standard

-

Selected solvent (e.g., purified water, phosphate buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of chloramphenicol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Thermal Properties and Polymorphism

The thermal behavior of chloramphenicol is a key indicator of its purity and physical form.

-

Melting Point: 149–153°C[4] (Specific ranges like 150.5-151.5°C are also reported[1][3][5]).

-

Significance: A sharp melting point within a narrow range is a primary indicator of high purity. A broad or depressed melting range often suggests the presence of impurities.

-

-

Polymorphism: While chloramphenicol base itself is not known for significant polymorphism, its ester prodrug, chloramphenicol palmitate, famously exists in multiple polymorphic forms (A, B, and C).[8] The metastable form B is more soluble and bioavailable than the stable, but therapeutically inactive, form A.[8]

-

Expert Insight: This is a classic case study in pharmaceutical sciences demonstrating how the solid-state form of a drug can profoundly impact its clinical performance.[8] Although the core topic is the base, understanding the behavior of its common prodrugs is essential for drug development professionals. Techniques like X-ray diffraction (XRD) and infrared spectroscopy are crucial for identifying and quantifying these polymorphic forms.[9]

-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For chloramphenicol, the reported pKa is 5.5.[1] This value is attributed to the hydroxyl group, making it a very weak acid. It is considered an essentially neutral compound.

Causality: The pKa value dictates the charge state of the molecule across the physiological pH range.

-

At pH < 5.5, the molecule is predominantly in its neutral, non-ionized form.

-

At pH > 5.5, it begins to deprotonate, acquiring a negative charge.

This relationship is fundamental to predicting its behavior in different environments, from formulation buffers to biological compartments.

Caption: Relationship between pH, pKa, and the ionization state of Chloramphenicol.

Chemical Stability and Degradation Pathways

Chloramphenicol's stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic byproducts. It is stable in the solid state but susceptible to degradation in solution, influenced by pH, temperature, and light.[4]

The primary degradation pathway in aqueous solution is the hydrolysis of the amide bond, yielding 2-amino-1-(4-nitrophenyl)propane-1,3-diol (also known as chloramphenicol base precursor) and dichloroacetic acid.[10][11]

-

pH-Dependent Hydrolysis: Degradation is catalyzed by both general acids and bases.[1] The rate of degradation is relatively independent of pH between 2 and 7.[1][12] However, degradation is significantly accelerated under alkaline conditions (pH > 7).[10] Studies have shown extensive degradation in 0.1N NaOH, whereas the drug is much more stable in 0.1N HCl.[10]

-

Thermal Degradation: Elevated temperatures accelerate hydrolysis.[10][11] Heating aqueous solutions at 115°C for 30 minutes can result in a 10% loss of the drug.[1]

-

Photodegradation: Solutions should be protected from light, as photolysis can also occur.[1][13]

Expert Insight (Trustworthiness): To ensure the development of a robust analytical method that can accurately quantify chloramphenicol in the presence of its degradation products, a forced degradation study is essential. This is a core requirement of ICH guidelines for stability-indicating method validation. The study involves subjecting the drug to harsh conditions to intentionally produce degradants.

Experimental Protocol: Forced Degradation (Stress) Study

Objective: To identify the primary degradation products of chloramphenicol and develop a stability-indicating analytical method.

Materials:

-

Chloramphenicol solution (e.g., 1 mg/mL in methanol/water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Heating oven, Photostability chamber

-

Validated HPLC-UV or HPLC-MS system

Procedure:

-

Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at 80°C for 2-4 hours.[10]

-

Base Hydrolysis: Mix the drug solution with 0.1N NaOH and heat at 80°C for 2 hours.[10] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the drug solution at 90°C for 4 hours.[10]

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system. The goal is to achieve chromatographic separation between the intact chloramphenicol peak and all peaks corresponding to degradation products.

Caption: Workflow for a typical forced degradation study of Chloramphenicol.

Spectroscopic Properties: The Fingerprint of the Molecule

Spectroscopic techniques are indispensable for the identification, structural elucidation, and quantification of chloramphenicol.

UV-Visible Spectroscopy

The presence of the p-nitrophenyl group acts as a strong chromophore, making UV-Vis spectroscopy a simple and effective tool for quantification.[14]

-

Molar Extinction Coefficient (E 1% in water): 298 at 278 nm[1]

Protocol: UV-Vis Analysis for Quantification

-

Standard Preparation: Prepare a stock solution of chloramphenicol reference standard (e.g., 100 µg/mL in methanol).[14]

-

Working Solutions: Create a series of dilutions from the stock to generate a calibration curve (e.g., 2-20 µg/mL).

-

Spectrophotometric Analysis: Use the solvent (e.g., methanol) as a blank. Scan the working solutions over the 200-400 nm range to confirm the λmax.[14]

-

Measurement: Measure the absorbance of each standard and the unknown sample at the determined λmax.

-

Quantification: Plot a calibration curve of absorbance vs. concentration and determine the concentration of the unknown sample using linear regression.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. It is a powerful tool for unambiguous identification.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3352 - 3246 | O-H (alcohol) and N-H (amide) stretching | [17] |

| 3081 | Aromatic C-H stretching | [17] |

| 1681 - 1694 | C=O (amide I) stretching | [17] |

| 1559 | Aromatic C=C stretching | [17] |

| 1521 | Asymmetric NO₂ stretching | [17] |

| 1518 | N-H bending (amide II) | [17] |

| 662 | C-Cl stretching | [17] |

Expert Insight: Changes in these key peaks can indicate chemical modifications or degradation. For instance, hydrolysis of the amide bond would lead to the disappearance of the C=O and N-H amide peaks and the appearance of primary amine (NH₂) bands from the degradation product.

Conclusion

The physicochemical properties of chloramphenicol—from its stereospecific structure and limited aqueous solubility to its pH-dependent stability and distinct spectroscopic signature—are intricately linked to its therapeutic application and manufacturability. A thorough understanding of these core characteristics is not merely academic; it is a prerequisite for rational drug formulation, the development of robust and stability-indicating analytical methods, and ensuring the quality, safety, and efficacy of chloramphenicol-containing medicines. This guide provides the foundational knowledge and practical protocols necessary for scientists and researchers to navigate the challenges and opportunities presented by this important antibiotic.

References

-

Rahmah, S. A., et al. (2025). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Jurnal Ilmiah Farmasi (Scientific Journal of Pharmacy), 21(1), 41-57. [Link]

-

Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Med chem, 5(5), 221-225. [Link]

-

International Agency for Research on Cancer. (1990). Chloramphenicol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]

-

Higuchi, T., & Bias, C. D. (1954). The kinetics of degradation of chloramphenicol in solution. II. Over-all disappearance rate from buffered solutions. Journal of the American Pharmaceutical Association, 43(8), 481-486. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol. PubChem Compound Summary for CID 5959. [Link]

-

Walsh Medical Media. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. [Link]

-

S. Vidyadhara, et al. (2006). Development and evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution. Indian Journal of Pharmaceutical Sciences, 68(1), 85. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Chloramphenicol (HMDB0014589). [Link]

-

Boer, F., & Pijnenburg, J. J. (1983). HPLC determination of chloramphenicol degradation in eye drops. Pharmaceutisch Weekblad Scientific Edition, 5(4), 149-153. [Link]

-

Aguiar, A. J., et al. (1967). Effect of polymorphism on the absorption of chloramphenicol from chloramphenicol palmitate. Journal of Pharmaceutical Sciences, 56(7), 847-853. [Link]

-

Boer, F., & Pijnenburg, J. J. (1983). HPLC determination of chloramphenicol degradation in eye drops. PubMed. [Link]

-

Burger, A. (1978). The interconversion of the polymorphic forms of chloramphenicol palmitate (CAP) as a function of environmental temperature. Scientia Pharmaceutica, 46(1), 22-31. [Link]

-

Wu, J., et al. (2014). An overview of highly optically pure chloramphenicol bases: applications and modifications. RSC Advances, 4(59), 31215-31225. [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Chloramphenicol base. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloramphenicol - LKT Labs [lktlabs.com]

- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of polymorphism on the absorption of chloramphenicol from chloramphenicol palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.uii.ac.id [journal.uii.ac.id]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. A stability study of chloramphenicol in topical formulations * | Semantic Scholar [semanticscholar.org]

- 13. HPLC determination of chloramphenicol degradation in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]

The Cornerstone of Chirality: A Technical Guide to the Crystal Structure of D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol

Abstract

D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, a chiral organic compound, holds a pivotal position in the landscape of pharmaceutical synthesis. It is the quintessential precursor for the broad-spectrum antibiotic, Chloramphenicol, where its specific stereochemistry is not merely a structural feature but the very determinant of biological activity. This technical guide provides an in-depth exploration of the structural aspects of this crucial intermediate. While a comprehensive, publicly available single-crystal X-ray diffraction study of this specific precursor is not readily found in the literature, this guide will delve into its known physicochemical properties, its critical role in the synthesis of Chloramphenicol, and the established crystal structure of Chloramphenicol itself, which inherently reveals the conformational and stereochemical attributes of the D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol moiety. Furthermore, this guide presents a detailed, best-practice protocol for the single-crystal X-ray diffraction analysis of a small organic molecule, providing researchers with a robust framework for such structural elucidations.

Introduction: The Stereochemical Imperative in Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount factor governing its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes deleterious, biological activities. The tragic story of thalidomide serves as a stark reminder of this principle. It is within this context that the study of chiral intermediates in drug synthesis becomes critically important.

D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol (also known as (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol or Chloramphenicol base) is a classic example of such a vital chiral building block.[1] Its structure, possessing two chiral centers, gives rise to four possible stereoisomers. However, it is only the D-threo isomer that leads to the potent antibacterial activity of Chloramphenicol.[2] This guide will, therefore, focus on the structural understanding of this specific isomer, which is foundational to the synthesis of a life-saving antibiotic.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is essential for its handling, characterization, and utilization in synthesis. The compound is typically a white to light yellow crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | [3][4] |

| Molecular Weight | 212.21 g/mol | [3][4] |

| Melting Point | 159.5-166 °C | [1] |

| Appearance | White or almost white crystalline powder | [1] |

| Optical Rotation | [α]²⁰D = -28 to -30.5º (c=2.4 in 1N HCl) | [1] |

| Solubility | Soluble in water | [5] |

The Role in Chloramphenicol Synthesis: A Stereospecific Pathway

The synthesis of Chloramphenicol is a multi-step process where the introduction and preservation of the correct stereochemistry are paramount. D-(−)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is the penultimate intermediate, which undergoes N-acylation with a dichloroacetic acid derivative to yield the final active pharmaceutical ingredient (API).

The synthetic pathway underscores the importance of this precursor. The "threo" configuration, where the hydroxyl and amino groups on the two chiral carbons are on opposite sides in a Fischer projection, is crucial. Furthermore, the "D" configuration dictates the specific spatial arrangement that allows for effective binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Sources

A Comprehensive Spectroscopic Guide to (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

This technical guide provides an in-depth analysis of the spectroscopic data for (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a key chiral intermediate in pharmaceutical synthesis and a known impurity of the antibiotic chloramphenicol.[1][2] The specific stereochemistry of this compound, also known as D-threo-(−)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is critical to its biological activity and its role as a building block in drug development.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to the Molecule and its Significance

This compound (CAS RN: 716-61-0) is a propane-1,3-diol with amino and 4-nitrophenyl substituents at the C2 and C1 positions, respectively.[5][6] Its structure is foundational in the synthesis of various bioactive molecules, including antihypertensive agents.[3] The precise spatial arrangement of the functional groups in this D-threo isomer is crucial for its intended biological interactions, making unambiguous structural confirmation through spectroscopic methods an essential aspect of quality control and research. This guide will delve into the characteristic spectral signatures that define this specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure and stereochemistry.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical as labile protons (from -OH and -NH₂) may exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Filter the solution into a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (ortho to NO₂) | ~ 8.1-8.2 | d | ~ 8-9 |

| H-Ar (meta to NO₂) | ~ 7.5-7.6 | d | ~ 8-9 |

| H1 | ~ 4.8-4.9 | d | ~ 3-4 |

| H2 | ~ 3.2-3.3 | m | |

| H3a, H3b | ~ 3.4-3.6 | m | |

| -OH (at C1) | Variable | s (broad) | |

| -OH (at C3) | Variable | s (broad) | |

| -NH₂ | Variable | s (broad) |

-

Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing nitro group is a key feature.

-

Methine Protons: The proton at C1 (H1), being adjacent to both an oxygen and the aromatic ring, appears as a doublet. The proton at C2 (H2) is coupled to H1 and the two diastereotopic protons at C3, resulting in a more complex multiplet.

-

Methylene Protons: The protons on C3 (H3a and H3b) are diastereotopic due to the adjacent chiral center at C2, and they couple with H2, giving rise to a multiplet.

-

Exchangeable Protons: The signals for the hydroxyl and amine protons are typically broad and their chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Carbon Assignment | Chemical Shift (ppm) |

| C-Ar (C-NO₂) | ~ 147-148 |

| C-Ar (C-CH) | ~ 149-150 |

| C-Ar (CH, ortho to NO₂) | ~ 123-124 |

| C-Ar (CH, meta to NO₂) | ~ 127-128 |

| C1 | ~ 74-75 |

| C2 | ~ 56-57 |

| C3 | ~ 63-64 |

-

Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the nitro group is significantly deshielded.

-

Aliphatic Carbons: The three aliphatic carbons are clearly resolved, with the oxygen-bearing carbons (C1 and C3) appearing more downfield than the nitrogen-bearing carbon (C2).

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H, N-H | Stretching (broad) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| ~1600 | C=C (aromatic) | Stretching |

| 1520-1500 | N-O (nitro) | Asymmetric stretching |

| 1350-1330 | N-O (nitro) | Symmetric stretching |

| 1200-1000 | C-O | Stretching |

-

O-H and N-H Stretching: A broad band in the high-frequency region is indicative of the hydroxyl and amine groups, which are often involved in hydrogen bonding.

-

Nitro Group: The two strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

C-O Stretching: A strong band in the fingerprint region (1200-1000 cm⁻¹) corresponds to the C-O stretching of the primary and secondary alcohol groups.

Caption: Key functional groups and their IR vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for MS Data Acquisition

Method (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

Instrument Parameters:

-

Ionization Mode: Positive ESI for detecting the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

MS Data and Interpretation

The molecular weight of this compound is 212.2 g/mol .[3]

-

Molecular Ion: In positive ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 213.2.

-

Fragmentation: Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl groups and potentially cleavage of the C-C bonds in the propane backbone. This fragmentation pattern provides further structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and self-validating system for the structural elucidation and confirmation of this compound. The data presented in this guide are characteristic of this specific stereoisomer and can be used as a reference standard for quality control in pharmaceutical manufacturing and for the characterization of this compound in research and development settings. The combination of these analytical methods ensures the identity, purity, and stereochemical integrity of this important chiral building block.

References

-

Kumar, A., et al. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. Available at: [Link]

-

LookChem. (n.d.). Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(6), 7586-7596. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). A short stereoselective synthesis of ( )-chloramphenicol and (þ)-thiamphenicol. Retrieved from [Link]

-

PubChem. (n.d.). Chloramphenicol base. Retrieved from [Link]

Sources

- 1. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL CAS#: 716-61-0 [m.chemicalbook.com]

- 2. Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | 716-61-0 [chemicalbook.com]

- 6. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL(716-61-0) IR Spectrum [m.chemicalbook.com]

The Therapeutic Versatility of the (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol Scaffold: From Antibacterial Origins to Anticancer Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol moiety, famously known as the "chloramphenicol base," represents a privileged scaffold in medicinal chemistry.[1] As the core of one of the first broad-spectrum antibiotics to be discovered, its history is deeply rooted in the fight against infectious diseases.[2][3] Chloramphenicol itself exerts potent bacteriostatic activity by inhibiting bacterial protein synthesis.[3] However, significant clinical limitations, including hematologic disorders and neurotoxicity, have curtailed its use and catalyzed decades of research into safer, more effective derivatives.[2][3] This guide provides a comprehensive technical exploration of these derivatives, moving beyond their historical antibacterial role to shed light on their emerging potential as anticancer agents and offering field-proven insights into their evaluation and structure-activity relationships.

Re-engineering the Antimicrobial Core

The primary objective in modifying the chloramphenicol scaffold has been to dissociate its potent antimicrobial activity from its host toxicity. This has involved systematic modifications at three key positions of the molecule, as detailed in numerous synthetic efforts.[3]

-

The p-Nitrophenyl Moiety: This group is a critical pharmacophore. Its electron-withdrawing nature is vital for binding to the ribosomal target. Modifications here are generally conservative, as significant alterations can lead to a substantial loss of antibacterial activity.

-

The Dichloroacetyl Moiety: While crucial for the activity of chloramphenicol, this group is also implicated in its toxicity. Replacing the dichloroacetyl tail with other functionalities has been a major focus. The goal is to identify substitutes that maintain or enhance ribosomal binding while being less prone to metabolic processes that generate toxic intermediates.

-

The 2-Amino-1,3-propanediol Moiety: This central component, with its (1R,2R) stereochemistry, correctly orients the other pharmacophoric elements. While the core stereoisomer is generally retained, derivatization of the hydroxyl groups has been explored to modulate pharmacokinetic properties such as solubility and membrane permeability.

Expanding the Therapeutic Indication: Anticancer Activity

A compelling evolution in the story of this scaffold is its repurposing for oncology. Researchers have demonstrated that novel derivatives, particularly conjugates with molecules like polyamines, can exhibit potent anticancer activity, often through mechanisms distinct from the parent antibiotic.[2][4][5] These compounds can exploit biological differences between cancerous and healthy cells, such as the increased activity of polyamine transport systems on cancer cell membranes, to achieve selective internalization and cytotoxicity.[2]

One study highlighted a novel conjugate that showed promising anticancer activity without affecting bacterial growth, making it a candidate for an anticancer agent that would not harm the patient's gut microflora when administered orally.[2][5] Another research avenue has focused on developing microparticle formulations of derivatives like N-phenyl-2,2-dichloroacetamide (PDA) to enhance selectivity for cancer cells and provide controlled release, thereby reducing systemic toxicity.[6]

Data Summary: Anticancer Profile of Representative Derivatives

The following table summarizes the observed activities of different classes of derivatives, underscoring the scaffold's potential in oncology.

| Derivative Class | Target Cell Line | Key Finding | Reference |

| Polyamine Conjugates | ZL34 Mesothelioma Cells | Enhanced internalization in cancer cells via polyamine transporters. | [2] |

| N-phenyl-2,2-dichloroacetamide (PDA) | A549 Lung Cancer Cells | Microparticle formulations exhibit controlled release and enhanced selectivity for cancer cells over normal fibroblasts. | [6] |

| Benzyl-modified Polyamine Conjugates | Various Cancer Cells | Increased lipophilicity can lead to elevated internalization and potent anticancer activity. | [2] |

Core Experimental Protocol: Evaluating Antimicrobial Potency via Minimum Inhibitory Concentration (MIC) Assay

The trustworthiness of any new antimicrobial agent is established through robust, standardized testing. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a foundational assay in this process.

Causality of Experimental Design: This protocol is designed to determine the lowest concentration of a drug that prevents visible microbial growth. Each step is critical for ensuring reproducibility. Using bacteria in the logarithmic growth phase ensures they are metabolically active and susceptible to the antibiotic. The serial dilution establishes a precise concentration gradient, and the inclusion of controls validates the results by confirming the viability of the bacteria (positive control) and the sterility of the medium (negative control).

Step-by-Step Methodology

-

Preparation of Reagents and Microorganisms:

-

Prepare a stock solution of the test derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

-

Culture the test bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.

-

Prepare sterile Mueller-Hinton Broth (MHB).

-

-

Inoculum Preparation:

-

From the overnight culture, pick 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension 1:150 in MHB to obtain the final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Microplate Preparation (Serial Dilution):

-

Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.

-

In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive control (growth control), containing 50 µL of MHB.

-

Well 12 will serve as the negative control (sterility control), containing 100 µL of MHB.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and halves the drug concentration, achieving the desired final test concentrations. The final bacterial density will be approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to well 12.

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

-

Visual Workflow: MIC Assay

Caption: Standard workflow for broth microdilution MIC determination.

Authoritative Grounding: The Structure-Activity Relationship (SAR)

The biological activity of these derivatives is governed by a strict set of structural rules, providing an authoritative basis for rational drug design.

-

Stereochemistry is Paramount: The D-(−)-threo configuration, corresponding to the (1R,2R) absolute stereochemistry, is essential for high antibacterial potency.[1] This specific spatial arrangement of the hydroxyl, amino, and nitrophenyl groups is required for optimal fitting into the peptidyl transferase center of the bacterial ribosome.

-

The Aromatic Nitro Group: The para-nitro substitution on the phenyl ring is a key feature. It acts as a strong electron-withdrawing group and is involved in crucial binding interactions. Replacing it often leads to a significant drop in activity.

-

The N-Acyl Side Chain: The identity of the acyl group attached to the amine is a primary determinant of both potency and spectrum. As seen in chloramphenicol's dichloroacetyl group, electronegative substituents are favorable. This site offers the most flexibility for modification to fine-tune activity and reduce toxicity.

Logical Framework: SAR for Biological Activity

Caption: Structure-Activity Relationship (SAR) determinants for the scaffold.

Conclusion and Future Perspectives

The this compound scaffold is far from a historical relic. It remains a highly relevant and versatile platform for the development of new therapeutics. While its antibacterial origins are well-established, the expansion into anticancer applications demonstrates its significant potential.[2][6] Future efforts will likely focus on creating hybrid molecules that combine this scaffold with other pharmacophores to develop agents with dual antimicrobial/anticancer activity, to overcome drug resistance, or to target novel biological pathways. The principles of rational design, guided by a deep understanding of the SAR discussed herein, will continue to be the authoritative guide in unlocking the full therapeutic potential of these remarkable compounds.

References

-

Giannopoulou, P., Missiri, D. A., et al. (2019). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Antibiotics, 8(1), 9. [Link]

-

Dinos, G. P., Athanassopoulos, C. M., & Kalpaxis, D. L. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Mini reviews in medicinal chemistry, 16(9), 710–723. [Link]

-

Semantic Scholar. (n.d.). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Giannopoulou, P., Missiri, D. A., et al. (2019). New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity. Antibiotics (Basel, Switzerland), 8(1), 9. [Link]

-

Al-Subeh, A., et al. (2024). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Journal of Microencapsulation, 1-13. [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

Sources

- 1. (1R,2R)-(-)-2-氨基-1-(4-硝基苯基)-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 5. New Chloramphenicol Derivatives from the Viewpoint of Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Literature review on the synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Core

This compound, also known as D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a high-value chiral building block of significant interest in the pharmaceutical industry.[1][2] Its primary importance lies in its role as the structural core and key intermediate for the broad-spectrum antibiotic Chloramphenicol.[1][3] The molecule possesses two contiguous stereocenters, and its biological activity is critically dependent on the specific (1R,2R) threo configuration.

The synthesis of this compound presents a classic challenge in stereoselective organic chemistry: the controlled formation of a vicinal amino alcohol moiety with precise stereochemistry. This guide provides an in-depth review of the prevalent and effective synthetic strategies, moving from classical resolution methods to modern asymmetric catalytic approaches. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and present comparative data to inform process development and research.

Strategic Overview: Pathways to Stereochemical Purity

The synthesis of enantiomerically pure this compound can be broadly categorized into two fundamental strategies: the separation of a racemic mixture and the direct, stereocontrolled asymmetric synthesis from achiral precursors. Modern synthetic efforts overwhelmingly favor asymmetric methods due to their superior efficiency and atom economy.

Caption: High-level overview of the primary synthetic routes.

Part 1: Asymmetric Synthesis from p-Nitrobenzaldehyde

The most elegant and efficient routes to the target molecule involve the direct construction of the chiral centers from the achiral starting material, 4-nitrobenzaldehyde. This is typically achieved through catalytic, enantioselective carbon-carbon bond-forming reactions.

Strategy A: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, or nitroaldol reaction, is a powerful method for forming β-nitro alcohols.[4] In this context, it involves the addition of a nitromethane enolate to 4-nitrobenzaldehyde. The key to success is the use of a chiral catalyst to orchestrate the facial selectivity of the attack on the aldehyde, thereby establishing the two stereocenters with high diastereo- and enantioselectivity.[4]

Causality of Catalysis: Chiral metal complexes are employed to create a rigid, asymmetric environment around the reactants. The ligand framework binds to both the metal center and the substrates, lowering the activation energy for one specific stereochemical pathway while disfavoring others.

A prominent and effective approach utilizes in situ generated copper(II) complexes with chiral bis(β-amino alcohol) ligands.[4]

Caption: Workflow for the synthesis via Asymmetric Henry Reaction.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction [4]

-

Catalyst Preparation (In Situ): In a reaction vessel, a chiral bis(β-amino alcohol) ligand (e.g., thiophene-2,5-bis-ligand L4 as described in the literature, 0.20 mmol) is dissolved in ethanol (5 mL). To this solution, Cu(OAc)₂·H₂O (0.20 mmol) is added, and the mixture is stirred at room temperature for 1 hour to allow for complex formation.

-

Reaction Execution: 4-nitrobenzaldehyde (1.0 mmol) is added to the catalyst solution. Subsequently, nitromethane (5.0 mmol) is added.

-

Incubation: The reaction mixture is stirred at 25°C for 24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral β-nitro alcohol product.

-

Reduction: The purified nitro alcohol intermediate is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel is added.[5] The mixture is then subjected to hydrogenation (e.g., 50 psi H₂) until the starting material is consumed.[5]

-

Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.[5]

Data Summary: Performance of Chiral Catalyst Systems

| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| L4 -Cu(OAc)₂ in EtOH | - | 94.6% | >99% | [4] |

| Ag₂O / Cinchona-phosphine ligand | 91:9 | 78% | 70% | [6] |

Note: The Henry reaction with nitromethane directly gives a β-nitro alcohol. The second hydroxyl group is typically introduced in a subsequent step, often by a reaction with formaldehyde before the reduction of the nitro group.[5]

Strategy B: Asymmetric Aldol Reaction with Chiral Auxiliaries

An alternative strategy employs a chiral auxiliary to direct the stereochemical outcome of an aldol reaction. The Evans asymmetric aldol reaction is a well-established method that can be adapted for this purpose.[7]

Mechanistic Rationale: A chiral oxazolidinone auxiliary is attached to a glycine-equivalent (an N-acetyl group). Deprotonation forms a chiral enolate, which is stabilized by a Lewis acid like titanium tetrachloride (TiCl₄). The auxiliary sterically blocks one face of the enolate, forcing the incoming 4-nitrobenzaldehyde to add from the opposite face, thus setting the desired stereochemistry. The auxiliary is then cleaved and recycled.

Experimental Protocol: Evans Asymmetric Aldol Approach [7]

-

Enolate Formation: The N-(N-Boc-glycinyl) oxazolidinone precursor is dissolved in a dry, aprotic solvent (e.g., CH₂Cl₂) and cooled to -78°C under an inert atmosphere. A Lewis acid (e.g., TiCl₄) and a hindered base (e.g., DIPEA) are added sequentially to form the titanium enolate.

-

Aldol Addition: A solution of 4-nitrobenzaldehyde in the same solvent is added dropwise to the enolate solution at -78°C. The reaction is stirred for several hours until completion.

-

Work-up: The reaction is quenched and worked up to isolate the syn- and anti-adducts, which are then separated by chromatography.

-

Auxiliary Cleavage and Reduction: The desired diastereomer is treated to remove the chiral auxiliary (e.g., via hydrolysis or reduction). The remaining functional groups (e.g., ester, nitro group) are then converted to the final diol and amine functionalities through standard reduction procedures (e.g., with NaBH₄ followed by catalytic hydrogenation).

Part 2: Classical Resolution of Racemic Aminodiol

Before the advent of efficient asymmetric catalysts, the industrial production of the desired enantiomer relied on the resolution of a racemic mixture. This method involves synthesizing the DL-threo-aminodiol and then separating the D-(-) and L-(+) enantiomers.[8][9]

Principle of Resolution: A chiral resolving agent, typically a chiral acid like D-tartaric acid, is added to the racemic aminodiol base. This forms a pair of diastereomeric salts (D-aminodiol/D-tartrate and L-aminodiol/D-tartrate). These salts have different physical properties, most importantly, different solubilities, allowing them to be separated by fractional crystallization.

Caption: Workflow for the chiral resolution process.

While robust, this method is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%, unless the undesired enantiomer can be racemized and recycled.

Precursor Synthesis: The Importance of 4-Nitrobenzaldehyde

The availability and purity of the starting material, 4-nitrobenzaldehyde, are critical. It is typically synthesized via two main routes:

-

Oxidation of 4-Nitrotoluene: This is a common industrial method where the methyl group of 4-nitrotoluene is oxidized to an aldehyde. Various oxidizing agents can be used, but processes often involve initial bromination to 4-nitrobenzyl bromide followed by hydrolysis and oxidation.[10]

-

Nitration of Benzaldehyde: Direct nitration of benzaldehyde with a nitrating mixture (e.g., HNO₃/H₂SO₄) tends to yield the meta-isomer as the major product. Achieving a high proportion of the desired para-isomer requires specialized conditions, such as using acetyl nitrate, but separation from other isomers can be challenging.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from classical resolution techniques to highly sophisticated asymmetric catalytic methods. The Asymmetric Henry Reaction, in particular, represents a state-of-the-art approach, offering high stereoselectivity and yields in a more atom-economical fashion.[4]

Comparison of Strategies:

| Feature | Asymmetric Synthesis | Classical Resolution |

| Efficiency | High (theoretical yield up to 100%) | Low (theoretical yield 50%) |

| Atom Economy | Superior | Poor |

| Process | Fewer steps, direct | Multi-step (synthesis, resolution, liberation) |

| Development Cost | High (catalyst development) | Lower (established technology) |

For drug development professionals and researchers, the choice of synthetic route will depend on the scale, cost considerations, and available expertise. However, the field is clearly moving towards the development of even more active, selective, and greener catalyst systems. Future research will likely focus on reducing catalyst loading, utilizing more benign solvents, and exploring biocatalytic routes, such as those using transaminases, to further improve the synthesis of this vital pharmaceutical intermediate.[7]

References

- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - Chem-Impex. (URL: )

- CAS No : 2964-48-9 | Product Name : L-threo-(+)-2-Amino-1-(4-nitrophenyl)

- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. (URL: )

- CN105348107A - Preparation method of p-nitrobenzaldehyde - Google P

- A short stereoselective synthesis of (−)-chloramphenicol and (+)

- (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - Sigma-Aldrich. (URL: )

- Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Org. Biomol. Chem. 2016, 14, 93–96. (URL: )

- Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol | Request PDF. (URL: )

- CN102399160A - Synthesis method of chloramphenicol - Google P

- Enantioselective synthesis of (–)

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: )

- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis - Semantic Scholar. (URL: )

- d-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol - ChemicalBook. (URL: )

- Process for splitting D,L-Threo-1-P.

- D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 - TCI Chemicals. (URL: )

- A New Route to DL-threo-1-p-Nitrophenyl-2-amino-1,3-propanediol - Amanote Research. (URL: )

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2R)-(−)-2-アミノ-1-(4-ニトロフェニル)-1,3-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL CAS#: 716-61-0 [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 6. Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Process for splitting D,L-Threo-1-P. Nitrophenyl-2-amino-1,3-Propanediol into its optical antipodes - The National Archives of Malta [arkivji.org.mt]

- 9. (PDF) A New Route to DL-threo-1-p-Nitrop [research.amanote.com]

- 10. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]

Stereochemistry and absolute configuration of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

Authored by: A Senior Application Scientist

Introduction

2-amino-1-(4-nitrophenyl)propane-1,3-diol, a molecule of significant interest in pharmaceutical development, serves as a crucial chiral building block and is structurally related to the antibiotic chloramphenicol.[1][2] The biological activity of such compounds is intrinsically linked to their three-dimensional arrangement, making a thorough understanding of their stereochemistry and the determination of their absolute configuration paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the stereochemical nuances of this compound, detailing the theoretical underpinnings and practical methodologies for its analysis and characterization.

The presence of two stereogenic centers in 2-amino-1-(4-nitrophenyl)propane-1,3-diol gives rise to four possible stereoisomers: two pairs of enantiomers. Distinguishing between these isomers is critical, as they can exhibit markedly different pharmacological and toxicological profiles. This document will delve into the nomenclature used to define these isomers, the experimental techniques employed to separate and identify them, and the causal logic behind the selection of these methods.

Understanding the Stereoisomers of 2-amino-1-(4-nitrophenyl)propane-1,3-diol

The core structure of 2-amino-1-(4-nitrophenyl)propane-1,3-diol contains two chiral centers, at the carbon atoms C-1 (bearing the hydroxyl and p-nitrophenyl groups) and C-2 (bearing the amino and hydroxymethyl groups).[3] This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other.

The relative configuration of the substituents around the C1-C2 bond is designated as either erythro or threo. In the threo isomers, similar substituents are on opposite sides of the carbon chain in a Fischer projection, while in the erythro isomers, they are on the same side. The absolute configuration at each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[4]

The four stereoisomers are:

-

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

-

(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

-

(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

-

(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The (1R,2R) and (1S,2S) isomers are enantiomers and belong to the D-(-)-threo and L-(+)-threo series, respectively.[5] The naturally occurring and biologically active form of chloramphenicol possesses the (1R,2R) configuration.[6]

Visualization of Stereoisomers

To visually represent the relationship between the different stereoisomers, a Graphviz diagram is provided below.

Caption: Relationship between the stereoisomers.

Methodologies for Determining Absolute Configuration

Several analytical techniques can be employed to determine the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, the available instrumentation, and the desired level of certainty.

X-Ray Crystallography

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound.[7] This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of all atoms. The Bijvoet method, which utilizes the anomalous dispersion effect of heavy atoms, is a powerful tool for non-empirical determination of a molecule's configuration.[7]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow a single crystal of the purified stereoisomer of suitable size and quality. This is often the most challenging step.

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often expressed as the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[9] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The elution order can then be correlated with a known standard to determine the absolute configuration.

Experimental Protocol: Chiral HPLC Separation

-